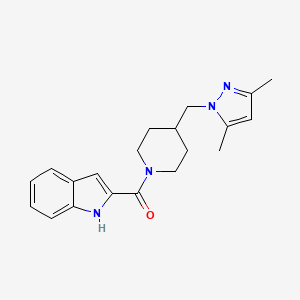

(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

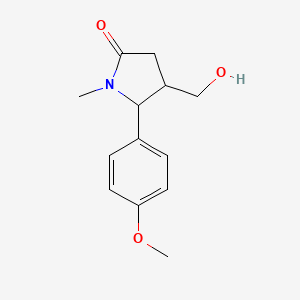

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an indole ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a cyclic amine that is structurally similar to pyridine, with one methylene bridge replaced by a nitrogen atom . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . These techniques can provide information about the compound’s molecular weight, solubility, melting point, and other properties .

Aplicaciones Científicas De Investigación

Molecular Interactions and Receptor Antagonism

One of the central themes in the research of pyrazole derivatives involves their interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, research has demonstrated that certain pyrazole derivatives can act as potent and selective antagonists for the CB1 receptor, which plays a crucial role in the modulation of neurotransmitter release. These findings are significant for understanding the molecular basis of receptor-ligand interactions and could have implications for the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Antimicrobial and Anticancer Potential

Another significant area of application for pyrazole derivatives is in the development of antimicrobial and anticancer agents. Studies have synthesized and evaluated the in vitro antimicrobial and anticancer activities of novel pyrazole derivatives, finding that certain compounds exhibit higher anticancer activity than reference drugs such as doxorubicin. These results underscore the potential of pyrazole derivatives in medicinal chemistry for creating new treatments for infectious diseases and cancer (Hafez et al., 2016).

Antioxidant and Antibacterial Properties

The antioxidant and antibacterial activities of tri-substituted pyrazoles have also been documented. Research indicates that these compounds display moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. Such properties are valuable for the development of new pharmaceuticals with reduced side effects and improved efficacy (Golea Lynda, 2021).

Phytotoxic and Antimicrobial Screening

Pyrazoline derivatives have been synthesized and subjected to phytotoxic and antimicrobial assays, revealing significant biological activities. These findings contribute to the understanding of the biological actions of pyrazoline derivatives and their potential utility in agricultural and pharmaceutical applications (Amara Mumtaz et al., 2015).

Structural and Activity Analysis

Research on the structural exploration and activity analysis of bioactive heterocycles, including pyrazole derivatives, provides insights into their antiproliferative activities and the molecular basis of their interactions with biological targets. Such studies are crucial for the rational design of more effective and selective therapeutic agents (S. Benaka Prasad et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-11-15(2)24(22-14)13-16-7-9-23(10-8-16)20(25)19-12-17-5-3-4-6-18(17)21-19/h3-6,11-12,16,21H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIJZWSMTNKFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)